molecular formula C6H14O4 B8311892 Hexane-1,3,4,6-tetraol

Hexane-1,3,4,6-tetraol

Cat. No. B8311892
M. Wt: 150.17 g/mol
InChI Key: ZGKLWYNGFBDSRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07838528B2

Procedure details

Methanesulfonyl chloride (30.4 mL) was added to a solution of hexane-1,3,4,6-tetraol (8.3 g) in pyridine (150 mol) at −45° C. After a reaction time at ice-bath temperature of three hours, the mixture was poured into hydrochloric acid (4 N). The resulting precipitate was filtered off with suction. The product with a molecular weight of 462.54 (C10H22O12S4) was obtained in this way; MS (ESI): 463 (M+H+).
Quantity
30.4 mL
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
150 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2](Cl)(=[O:4])=[O:3].[CH2:6]([OH:15])[CH2:7][CH:8]([OH:14])[CH:9]([OH:13])[CH2:10][CH2:11][OH:12].N1C=CC=CC=1.Cl>>[CH3:1][S:2]([O:15][CH2:6][CH2:7][CH:8]([O:14][S:2]([CH3:1])(=[O:4])=[O:3])[CH:9]([O:13][S:2]([CH3:1])(=[O:4])=[O:3])[CH2:10][CH2:11][O:12][S:2]([CH3:1])(=[O:4])=[O:3])(=[O:4])=[O:3]

Inputs

Step One
Name
Quantity
30.4 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
8.3 g
Type
reactant
Smiles
C(CC(C(CCO)O)O)O
Name
Quantity
150 mol
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered off with suction
CUSTOM
Type
CUSTOM
Details
The product with a molecular weight of 462.54 (C10H22O12S4) was obtained in this way

Outcomes

Product
Name
Type
Smiles
CS(=O)(=O)OCCC(C(CCOS(=O)(=O)C)OS(=O)(=O)C)OS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.